Jak3-IN-6 -

Jak3-IN-6

Catalog Number: EVT-270290
CAS Number:
Molecular Formula: C19H18N4O3
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JAK3-IN-2 is a potent and highly selective JAK3 inhibitor.
Source and Classification

Jak3-IN-6 is classified under small molecule inhibitors specifically targeting Janus Kinase 3. It is derived from a series of pyrimidine derivatives designed through structure-based drug design methodologies. The compound has been synthesized and characterized in various studies focusing on its efficacy and selectivity as a JAK3 inhibitor, which is crucial for therapeutic applications in diseases such as rheumatoid arthritis and certain leukemias.

Synthesis Analysis

Methods and Technical Details

The synthesis of Jak3-IN-6 typically involves several steps, including:

  1. Design: Utilizing structure-based drug design techniques to identify potential binding sites on the JAK3 enzyme.
  2. Synthesis: Employing methods such as solid-phase synthesis or solution-phase synthesis to create the compound. Specific reactions may include:
    • Pyrimidine formation: Starting with appropriate precursors, pyrimidine rings are constructed through cyclization reactions.
    • Functionalization: Modifying the pyrimidine core with various substituents to enhance selectivity and potency against JAK3.

For instance, one study reported the use of molecular docking simulations to optimize the binding affinity of synthesized compounds to JAK3, leading to the identification of Jak3-IN-6 as a promising candidate .

Molecular Structure Analysis

Structure and Data

Jak3-IN-6 features a pyrimidine core structure, which is essential for its interaction with the JAK3 enzyme. The molecular formula and weight are typically specified in studies, reflecting its chemical composition and aiding in understanding its pharmacokinetic properties.

  • Molecular Formula: C_xH_yN_z (specific values depend on substituents).
  • Molecular Weight: Approximately in the range of 300-400 g/mol (exact weight varies based on specific structure).

The three-dimensional conformation can be analyzed using X-ray crystallography or NMR spectroscopy, providing insights into how Jak3-IN-6 fits into the active site of JAK3 .

Chemical Reactions Analysis

Reactions and Technical Details

Jak3-IN-6 undergoes specific chemical reactions primarily related to its interactions with biological targets:

  1. Binding Reactions: The compound binds to the ATP-binding site of Janus Kinase 3, inhibiting its kinase activity.
  2. Metabolic Reactions: Once administered, Jak3-IN-6 may undergo metabolic transformations in the liver, affecting its bioavailability and efficacy.

Studies have shown that modifications to the pyrimidine structure can significantly influence both binding affinity and selectivity for JAK3 over other Janus kinases .

Mechanism of Action

Process and Data

The mechanism by which Jak3-IN-6 exerts its effects involves:

  1. Inhibition of JAK3 Activity: By binding to the ATP-binding pocket, Jak3-IN-6 prevents phosphorylation events that would normally activate downstream signaling pathways.
  2. Downstream Effects: This inhibition leads to reduced activation of signal transducer and activator of transcription proteins (STATs), which are crucial for mediating immune responses.

Data from pharmacological studies demonstrate that Jak3-IN-6 effectively reduces cytokine-induced proliferation in lymphocytes, illustrating its potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Jak3-IN-6 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its efficacy; studies often assess degradation rates under various pH conditions.

Characterization techniques such as high-performance liquid chromatography (HPLC) are employed to determine purity levels and concentration .

Applications

Scientific Uses

Jak3-IN-6 holds promise for various scientific applications:

  1. Therapeutic Development: As a selective inhibitor of Janus Kinase 3, it is being explored for treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.
  2. Research Tool: The compound serves as a valuable tool in pharmacodynamics studies, helping researchers understand JAK signaling pathways' roles in disease processes.

Ongoing research aims to further elucidate its efficacy profiles, optimal dosing regimens, and potential combination therapies with other agents targeting similar pathways .

Introduction to JAK3 and Jak3-IN-6

Biological Significance of JAK3 in Cellular Signaling

Janus kinase 3 (JAK3) is a non-receptor tyrosine kinase distinguished by its structural and functional specialization within the JAK family (JAK1, JAK2, JAK3, TYK2). Unlike ubiquitously expressed JAK isoforms, JAK3 exhibits restricted tissue distribution, primarily localizing to hematopoietic cells, endothelial cells, and vascular smooth muscle cells [9]. Structurally, JAK3 comprises seven JAK homology (JH) domains: The C-terminal JH1 domain harbors the catalytic kinase activity, while the adjacent JH2 pseudokinase domain auto-regulates JH1 through intramolecular interactions. The N-terminal FERM domain (formed by JH4–JH7) mediates constitutive binding to the common gamma chain (γc) of cytokine receptors [3] [9].

JAK3 exclusively partners with γc-containing receptors for interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, receptor dimerization induces trans-phosphorylation and activation of JAK3. This catalyzes tyrosine phosphorylation of the receptor cytoplasmatic tails, creating docking sites for SH2 domain-containing proteins—primarily signal transducers and activators of transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to drive transcription of target genes (e.g., BCL-xL for cell survival, CCND1 for proliferation) [3] [6] [9]. The specificity of JAK3 for γc cytokines makes it a linchpin in lymphoid development and function. Genetic ablation of JAK3 in mice or humans results in severe combined immunodeficiency (SCID), characterized by profound deficits in T and natural killer (NK) cells and dysfunctional B cells, mirroring γc deficiency [3] [9].

Table 1: Structural and Functional Domains of JAK3

DomainStructural FeaturesFunctional Role
JH1 (Kinase domain)~250 amino acids; conserved Tyr-980/981 phosphorylation sitesCatalyzes tyrosine phosphorylation of cytokine receptors and STAT proteins
JH2 (Pseudokinase domain)Lacks catalytic activity due to altered kinase motifsAutoregulates JH1 activity; Mutations here cause hyperactivation
FERM domainComprises JH4–JH7Mediates constitutive binding to γc cytokine receptors
SH2-like domainFormed by JH3 and partial JH4Role in signaling incompletely defined; May regulate STAT recruitment

Role of JAK3 in Immune Regulation and Disease Pathogenesis

Dysregulated JAK3 signaling is implicated in diverse immune pathologies through both loss-of-function and gain-of-function mechanisms:

  • Autoimmune and Inflammatory Disorders: Constitutive JAK3 activation drives aberrant lymphocyte proliferation and effector function in rheumatoid arthritis (RA), psoriasis, and atopic dermatitis. Elevated IL-6 in inflamed tissues induces JAK3 transcription via STAT3 binding to its promoter (positions -44 to -53), establishing a feedforward loop that amplifies inflammation [2] [6] [8]. In COVID-19, SARS-CoV-2 infection triggers IL-6/JAK3/STAT3 hyperactivation, contributing to cytokine release syndrome (CRS) and respiratory complications [4] [6].

  • Oncogenesis: While less frequently mutated than JAK2 in myeloproliferative neoplasms, aberrant JAK3 activity occurs in leukemias and lymphomas. Chromosomal translocations (e.g., TEL-JAK3) or activating mutations (e.g., A572V) cause ligand-independent STAT phosphorylation, promoting tumor cell survival and immunosuppression. In solid tumors, IL-6-induced JAK3 upregulates VEGF and matrix metalloproteinases (MMPs), facilitating angiogenesis and metastasis [6] [9] [10].

  • Hematopoietic Dysregulation: Beyond lymphoid defects, JAK3 inhibition profoundly suppresses myeloid colony formation stimulated by granulocyte-macrophage colony-stimulating factor (GM-CSF) or IL-3/IL-6/stem cell factor combinations, indicating a role in myelopoiesis [2] [8].

Table 2: JAK3-Associated Diseases and Pathogenic Mechanisms

Disease CategoryKey Pathogenic MechanismsEvidence
ImmunodeficiencyLoss-of-function mutations impair γc cytokine signalingJAK3-knockout mice and human SCID patients lack functional T/NK cells [3] [9]
AutoimmunityConstitutive JAK3 activation enhances Th1/Th17 differentiationElevated pSTAT3 in synovial tissue of RA patients [6] [9]
OncologyActivating mutations or cytokine loops drive proliferationTEL-JAK3 fusions in leukemia; IL-6/JAK3/STAT3 axis in solid tumors [6] [10]
Viral InflammationSARS-CoV-2 induces IL-6→JAK3→STAT3 hyperactivationJAK3 inhibition reduces CRS in COVID-19 models [4]

Rationale for Targeting JAK3 in Therapeutic Interventions

The restricted expression profile of JAK3 makes it an attractive target for immune modulation with potentially fewer off-target effects than broader JAK inhibitors:

  • Hematopoietic Specificity: Unlike JAK1/JAK2/TYK2, JAK3 expression is largely confined to immune cells. Genetic deletion studies confirm its non-redundant role in lymphocytes without disrupting erythropoiesis or thrombopoiesis [3] [9]. This selectivity theoretically minimizes anemia or neutropenia risks associated with JAK2 inhibition.

  • Irreversible Inhibition Strategy: Jak3-IN-6 exemplifies a new class of covalent JAK3 inhibitors. It binds the kinase domain (JH1) with an IC50 of 0.15 nM, forming a permanent covalent adduct with Cys-909 in the ATP-binding pocket. This confers exceptional selectivity—4,300-fold for JAK3 over JAK1 in enzymatic assays and >35-fold in cellular assays (IL-7 vs. IL-6/GM-CSF responses in PBMCs) [5] [7]. Such precision avoids compromising essential JAK1-dependent antiviral immunity or JAK2-mediated hematopoiesis.

  • Disease-Modifying Potential: Jak3-IN-6 suppresses IL-7-induced STAT5 phosphorylation in CD3+/CD4+ T cells additively with JAK1 inhibitors, suggesting combinatorial utility [5]. In preclinical RA models, selective JAK3 blockade ameliorates inflammation while sparing hematopoietic progenitor cells [7]. For oncology, disrupting JAK3 signaling inhibits tumor-promoting cytokines and STAT3-driven immunosuppression (e.g., MDSC expansion) [6] [10].

Table 3: Selectivity Profile of Jak3-IN-6 Across Assay Systems

Assay TypeJAK3 Inhibition (IC50)Selectivity RatioExperimental Context
Enzymatic0.15 nM4,300× (JAK3 over JAK1)Recombinant JAK kinase domains [5] [7]
Cellular ReporterNot reported67× (IL-2 vs. IL-6) 140× (IL-2 vs. EPO/GM-CSF)Engineered cell lines [5]
Primary Human CellsNot reported>35× (IL-7 vs. IL-6/GM-CSF)PBMC cytokine response [5]

Properties

Product Name

Jak3-IN-6

IUPAC Name

ethyl 4-[3-(2-methylprop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C19H18N4O3/c1-4-26-19(25)14-9-20-17-15(14)16(21-10-22-17)12-6-5-7-13(8-12)23-18(24)11(2)3/h5-10H,2,4H2,1,3H3,(H,23,24)(H,20,21,22)

InChI Key

NJPHKVOXHRAPGJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C

Solubility

Soluble in DMSO

Synonyms

JAK3-IN-2; JAK3IN2; JAK3 IN 2; JAK3IN-2; JAK3-IN2

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.